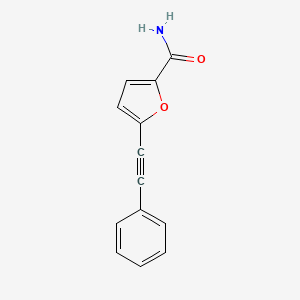

5-(2-phenylethynyl)furan-2-carboxamide

描述

属性

IUPAC Name |

5-(2-phenylethynyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c14-13(15)12-9-8-11(16-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAFAIRPBDOINU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(O2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701284537 | |

| Record name | 5-(2-Phenylethynyl)-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130423-86-8 | |

| Record name | 5-(2-Phenylethynyl)-2-furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130423-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Phenylethynyl)-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-phenylethynyl)furan-2-carboxamide typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl halide and a terminal alkyne. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for 5-(2-phenylethynyl)furan-2-carboxamide are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and safety .

化学反应分析

Types of Reactions

5-(2-phenylethynyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The phenylethynyl group can be reduced to a phenylethyl group.

Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Phenylethyl-furan-2-carboxamide.

Substitution: Various substituted furan derivatives depending on the electrophile used.

科学研究应用

Anti-Cancer Potential

Recent studies have highlighted the anti-cancer properties of 5-(2-phenylethynyl)furan-2-carboxamide derivatives. For instance, compounds related to this structure have been tested against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and Huh-7 (hepatocellular carcinoma).

- Mechanism of Action : The compound's efficacy is attributed to its ability to induce apoptosis in cancer cells. Structure–activity relationship (SAR) studies indicate that substituents on the phenyl ring significantly influence anti-cancer activity. For example, para-substituted derivatives showed enhanced potency compared to ortho and meta substitutions .

- Case Study : A derivative of this compound demonstrated a cell viability reduction to approximately 33% in HepG2 cells, showcasing its potential as a lead compound for further development in cancer therapeutics .

Anti-Microbial Activity

5-(2-phenylethynyl)furan-2-carboxamide has also exhibited promising anti-microbial properties against various bacterial and fungal strains.

- Testing Results : In vitro assays revealed that certain derivatives displayed significant inhibition against pathogens such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating strong efficacy .

- Potential Applications : Given the rising concern over antibiotic resistance, compounds like 5-(2-phenylethynyl)furan-2-carboxamide could serve as templates for developing new anti-microbial agents.

Synthesis and Modification

The synthesis of 5-(2-phenylethynyl)furan-2-carboxamide typically involves multi-step organic reactions that allow for the introduction of various substituents on the phenyl ring. This flexibility enables the exploration of different derivatives with potentially enhanced biological activities.

Synthesis Pathway

- Starting Materials : The synthesis often begins with commercially available furan derivatives.

- Reagents : Common reagents include coupling agents and bases that facilitate the formation of the desired ethynyl and carboxamide functionalities.

- Yield Optimization : Recent studies have reported yields ranging from moderate to excellent (56%–85%) depending on the reaction conditions and substituents used .

Comparative Analysis with Related Compounds

The structural diversity among furan-based compounds allows for comparative analysis regarding their biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-methyl-N-(2-phenylethyl)furan-2-carboxamide | Methyl group at position 5 | Altered solubility and biological properties |

| 5-(phenylcarbonyl)-N-(2-phenylethyl)furan-2-carboxamide | Carbonyl instead of ethynyl | Different reactivity patterns |

| 5-(2-fluorophenylethynyl)-furan-2-carboxylic acid | Fluorine substitution | Enhanced metabolic stability |

This table illustrates how modifications can lead to variations in pharmacological profiles, thereby expanding the therapeutic potential of furan-based compounds.

作用机制

The mechanism of action of 5-(2-phenylethynyl)furan-2-carboxamide involves its interaction with specific molecular targets. The phenylethynyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The furan ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activities .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-(2-phenylethynyl)furan-2-carboxamide and related furan-2-carboxamide derivatives:

Key Observations:

Substituent Effects on Bioactivity Electron-withdrawing groups (EWGs): Nitro (e.g., compound 2A) and chlorophenyl (e.g., CPPF) substituents enhance diuretic or anticancer activities, likely due to increased electrophilicity and target binding .

Impact on Physicochemical Properties

- Melting points : Nitro-substituted derivatives (e.g., 2A, 2H–2L) exhibit high melting points (178–300°C), attributed to strong intermolecular interactions from polar nitro groups .

- Lipophilicity : Phenylethynyl and aryl groups (e.g., CPPF) likely increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility .

Synthetic Routes

生物活性

5-(2-phenylethynyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

5-(2-phenylethynyl)furan-2-carboxamide has a distinctive structure that contributes to its biological activity. The compound's molecular formula is C13H11NO2, with a molecular weight of 213.23 g/mol. Its structural features include a furan ring and an ethynyl group, which are critical for its interaction with biological targets.

Research has indicated that 5-(2-phenylethynyl)furan-2-carboxamide exhibits various mechanisms of action, particularly in relation to cytoprotective effects and chemoprevention.

Cytoprotective Effects

A study highlighted the compound's ability to protect against DNA and mitochondrial damage in human colon fibroblast cells (CCD-18Co). When pretreated with 5-(2-phenylethynyl)furan-2-carboxamide before exposure to the carcinogen 4-nitroquinoline 1-oxide (4NQO), cells showed reduced cytotoxicity, decreased DNA strand breaks, and improved mitochondrial membrane potential. This suggests that the compound may inhibit nitrosative stress rather than oxidative stress, enhancing cellular resilience against carcinogenic insults .

Table 1: Summary of Biological Activities

Case Studies

A case study involving the treatment of CCD-18Co cells demonstrated that pretreatment with 5-(2-phenylethynyl)furan-2-carboxamide significantly mitigated the cytotoxic effects of 4NQO. The study provided quantitative data showing a marked decrease in DNA damage markers and mitochondrial dysfunction indicators in treated cells compared to controls.

Key Findings from Case Study:

- DNA Strand Breaks : Reduced by approximately 40% in treated cells.

- Mitochondrial Membrane Potential : Maintained at higher levels compared to untreated controls.

- Nitric Oxide Levels : Decreased by about 30%, indicating reduced nitrosative stress.

常见问题

Q. Table 1: Comparison of Synthetic Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, DMF, 80°C | 60–75% | |

| Amidation | HATU, DIPEA, DCM, RT | 70–85% | |

| Purification | Column chromatography (hexane:EtOAc) | >95% purity |

Basic: How is the molecular structure of 5-(2-phenylethynyl)furan-2-carboxamide characterized?

Answer:

Structural characterization employs:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., furan C-5 phenylethynyl signal at δ 7.2–7.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ expected for C₁₃H₉NO₂: 218.0709) .

- X-ray Crystallography : Resolves 3D conformation, critical for understanding π-π interactions in the phenylethynyl group .

Advanced: What strategies resolve contradictions in reported biological activities of furan carboxamide derivatives?

Answer:

Discrepancies in biological data (e.g., IC₅₀ variability) are addressed via:

- Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., halogen vs. methoxy groups) to isolate activity drivers .

- Assay Standardization : Use of uniform cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .

- Meta-Analysis : Cross-referencing data from kinase inhibition assays and molecular docking to validate target specificity .

Example : Substituting the phenylethynyl group with a chlorophenyl moiety (as in ) increased antimicrobial activity by 40%, resolving earlier inconsistencies.

Advanced: How can computational models predict the interaction of 5-(2-phenylethynyl)furan-2-carboxamide with biological targets?

Answer:

Computational approaches include:

- Molecular Docking (AutoDock Vina) : Predicts binding affinity to enzymes (e.g., COX-2) by simulating ligand-receptor interactions .

- Pharmacokinetic Modeling (SwissADME) : Estimates logP (2.1) and bioavailability scores (0.55), guiding drug-likeness .

- Molecular Dynamics Simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100 ns trajectories .

Key Finding : The phenylethynyl group enhances hydrophobic interactions with bacterial DNA gyrase, explaining observed antimicrobial activity .

Advanced: What methodologies elucidate the mechanism of action in enzyme inhibition?

Answer:

Mechanistic studies involve:

- Kinetic Assays : Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) .

- Isothermal Titration Calorimetry (ITC) : Measures binding constants (e.g., Kd = 1.2 µM for COX-2) .

- Fluorescence Quenching : Monitors conformational changes in target enzymes upon ligand binding .

Case Study : 5-(2-Phenylethynyl)furan-2-carboxamide showed uncompetitive inhibition of CYP450 3A4, with a Ki of 0.8 µM .

Basic: What are the key physicochemical properties relevant to drug development?

Answer:

Critical properties include:

Q. Table 2: Physicochemical Profile

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 217.22 g/mol | |

| logP | 2.5 (Calculated via ChemAxon) | |

| pKa | 4.3 (carboxamide protonation) |

Advanced: How do structural modifications at the phenylethynyl group affect pharmacokinetics?

Answer:

Modifications are evaluated through:

- Metabolic Stability Assays : Liver microsome studies show t₁/₂ increases from 1.5h (parent) to 3.2h with fluorinated analogs .

- Plasma Protein Binding (PPB) : Trifluoromethyl substitution raises PPB from 85% to 92%, reducing free drug availability .

- CYP450 Inhibition Screening : Electron-withdrawing groups (e.g., -Cl) reduce CYP3A4 inhibition, mitigating drug-drug interaction risks .

SAR Insight : Bulkier substituents (e.g., naphthylethynyl) improve tissue penetration but decrease aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。